1-Naphthyl acetate

Acetylcholinesterase assay Organophosphorus poisoning detection Enzyme kinetics

Esterase substrate selection determines assay sensitivity and enzyme population measured. Acetylthiocholine suffers oximolysis; p-nitrophenyl acetate yields 3.1-4.5× lower carboxylesterase activity vs 1-naphthyl acetate. • No oximolysis interference; lower Km for erythrocyte AChE vs ATCh • 3.1-4.5× higher CbE specific activity in tissue homogenates vs p-NPA • Validated electrochemical biosensor substrate (r=0.979 cell viability correlation) Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 830-81-9
Cat. No. B147246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl acetate
CAS830-81-9
Synonymsalpha-naphthyl acetate
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
InChIKeyVGKONPUVOVVNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Acetate (CAS 830-81-9) Procurement Guide: Technical Specifications and Baseline Properties


1-Naphthyl acetate (CAS 830-81-9; synonym α-Naphthyl acetate), molecular formula C12H10O2, molecular weight 186.21 g/mol, is a carboxylic acid ester of 1-naphthol and acetic acid [1]. It exists as a white to light yellowish or slightly pink crystalline powder or crystals with a melting point of 43–46 °C (lit.) and boiling point of 118 °C/1 mmHg [1]. The compound is insoluble in water but readily soluble in ethanol and ether [1]; commercial vendors report solubility in dioxane (0.1 g/mL, clear, colorless) [1] and DMSO (37 mg/mL, 198.7 mM at 25°C) . The compound is widely employed as a chromogenic and fluorogenic substrate for the detection of esterase enzymes, including acetylcholinesterase (AChE) and carboxylesterases (CbE), where its enzymatic hydrolysis yields 1-naphthol and acetate [2].

Why 1-Naphthyl Acetate (CAS 830-81-9) Cannot Be Simply Replaced by Other Esterase Substrates


Esterase substrates are not functionally interchangeable. The choice of substrate directly determines assay sensitivity, detection modality, and the enzyme population that is actually measured. For instance, acetylthiocholine (ATCh), the conventional substrate for AChE activity, suffers from oximolysis—a non-enzymatic side reaction that compromises assay accuracy [1]. Similarly, p-nitrophenyl acetate (p-NPA) and 2-naphthyl acetate exhibit markedly different enzyme kinetics and tissue-specific hydrolysis profiles compared to 1-naphthyl acetate, precluding simple substitution without extensive revalidation [2]. Even within the naphthyl ester family, regiochemistry (1- vs. 2-substitution) and acyl chain length profoundly affect hydrolysis rates and enzyme recognition [3]. The following evidence quantitatively establishes where 1-naphthyl acetate offers verifiable differentiation that informs scientific procurement decisions.

1-Naphthyl Acetate (CAS 830-81-9): Quantified Differentiation Evidence for Procurement and Method Selection


1-Naphthyl Acetate vs. Acetylthiocholine (ATCh) for Erythrocyte AChE Detection: Higher Binding Affinity and Lower Km

In a systematic in silico and in vitro evaluation of alternative AChE substrates, 1-naphthyl acetate (1-NA) exhibited a lower Michaelis constant (Km) than the conventional substrate acetylthiocholine (ATCh) for purified erythrocyte AChE, indicating superior enzyme-substrate affinity [1]. Additionally, 1-NA demonstrated the highest Total Interaction Energy (TIE) among all screened substrates in molecular docking studies, and molecular dynamics simulations confirmed a stable 1-NA-AChE complex over 5 ns [1]. Critically, ATCh is known to undergo oximolysis (non-enzymatic thiocholine oxidation), which introduces background signal and reduces assay accuracy; 1-NA does not suffer from this artifact [1].

Acetylcholinesterase assay Organophosphorus poisoning detection Enzyme kinetics

1-Naphthyl Acetate vs. p-Nitrophenyl Acetate in Carboxylesterase Assays: Up to 3.1× Higher Specific Activity in Mammalian Tissues

A direct comparative study of carboxylesterase (CbE) isolated from rabbit liver and lung evaluated enzyme activity using both α-naphthyl acetate (α-NA) and p-nitrophenyl acetate (p-NPA) as substrates. For liver CbE, the specific activity with α-NA was 1.36 µmol α-naphthol hydrolyzed/mg protein/min, compared to only 0.44 µmol p-nitrophenol hydrolyzed/mg protein/min with p-NPA—a 3.1-fold difference. For lung CbE, α-NA yielded 1.04 µmol/mg/min versus 0.23 µmol/mg/min for p-NPA, representing a 4.5-fold higher activity [1]. Correspondingly, Vmax values were also substantially higher with α-NA: liver CbE Vmax was 2.32 with α-NA vs. 0.55 with p-NPA; lung CbE Vmax was 1.05 with α-NA vs. 0.19 with p-NPA [1].

Carboxylesterase characterization Enzyme kinetics Xenobiotic metabolism

1-Naphthyl Acetate vs. 2-Naphthyl Acetate: Superior Hydrolytic Rate Retention at Higher Substrate Concentrations

In a study evaluating 1- and 2-naphthyl acetates as model ester prodrugs for corneal esterases, the hydrolytic rate of 1-naphthyl acetate at 1.2 mM retained 53% of the rate observed at 0.06 mM, whereas 2-naphthyl acetate retained only 42% under identical conditions [1]. This quantitative difference demonstrates that 1-naphthyl acetate is less susceptible to substrate inhibition or rate saturation effects at elevated concentrations compared to its 2-substituted regioisomer [1]. The study also noted that product inhibition by 1- and 2-naphthol was evident only at product concentrations at least equal to the substrate concentration, suggesting that at typical assay concentrations, product inhibition is unlikely to confound results [1].

Ester prodrug modeling Corneal esterases Substrate inhibition

Dual-Mode Detection Capability: Fluorescence-Based Assay Using 1-Naphthyl Acetate Enables Sensitive AChE Measurement Without Inter-Individual Baseline Confounding

A novel fluorescence-based assay using 1-naphthyl acetate as a fluorogenic substrate was developed for the estimation of AChE activity in human erythrocytes [1]. Unlike chromogenic detection which relies on diazonium salt coupling reactions, fluorescence detection of the 1-naphthol product provides higher sensitivity [1]. The assay design addresses a critical limitation in AChE testing: inter-individual variation in baseline AChE activity precludes the use of fixed reference ranges [1]. The fluorescence approach with 1-NA enables relative activity measurements without requiring population-based normal values [1]. This same fluorescence property has been exploited in plant esterase-based pesticide detection systems, where β-cyclodextrin enhancement of 1-naphthol fluorescence further amplifies signal (correlation coefficient R=0.997, linear range 2–50 mg/L for methamidophos) [2].

Fluorogenic substrate AChE activity assay Pesticide exposure monitoring

Validated Biosensor Integration: 1-Naphthyl Acetate-Based Electrochemical Sensor Correlates Strongly with Standard Viability Assays

An electrochemical biosensor employing 1-naphthyl acetate as the substrate for nonspecific esterase activity was developed and validated for viability/cytotoxicity assessment in both 2D monolayer and 3D spheroid intestinal cell culture formats [1]. The biosensor measures cell viability through electrochemical monitoring of 1-naphthol produced by esterase-mediated hydrolysis of 1-naphthyl acetate [1]. The sensor demonstrated a strong correlation coefficient of r = 0.979 with viable cell numbers [1]. Critically, sensor IC50 values for three model toxicants (diclofenac, mancozeb, okadaic acid) matched the viability LC50 values from conventional MTT and CFDA-AM assays within the 95% confidence interval for both 2D and 3D formats [1]. For example, in 2D cultures: diclofenac sensor IC50 1.19–1.26 mM matched MTT/CFDA-AM LC50; mancozeb 10.28–14.18 μM; okadaic acid 40.91–77.13 nM [1].

Electrochemical biosensor Cytotoxicity testing 3D spheroid culture

Commercial Purity and Stability Specifications: Multi-Vendor Consensus Supports Method Transfer

Multiple reputable vendors provide 1-naphthyl acetate with well-documented purity specifications that support method transfer and regulatory compliance. Thermo Scientific offers the compound at ≥98.5% purity (GC assay) with melting point 42.0–48.0°C and FTIR identification confirmation . TCI provides material with purity ≥99.0% (GC) and melting point 44.0–47.0°C [1]. AKSci specifies minimum purity 98% with melting point 43–46°C, boiling point 118°C/1 mmHg, and flash point 110°C . The consensus across vendors on key quality metrics (purity ≥98%, melting point 43–48°C) provides procurement confidence and facilitates multi-source qualification. Critical quality attribute: free naphthol impurity is specified at ≤0.1% by at least one vendor [2], an important parameter since 1-naphthol is the hydrolysis product and background levels directly affect assay baseline signal.

Analytical chemistry Reagent qualification Method validation

Optimal Procurement Applications for 1-Naphthyl Acetate (CAS 830-81-9) Based on Evidence


Organophosphorus Pesticide Exposure Screening: Replacing ATCh-Based AChE Assays

Based on direct comparative evidence showing lower Km for erythrocyte AChE and absence of oximolysis interference compared to ATCh, procurement of 1-naphthyl acetate is indicated for laboratories developing or validating improved AChE activity assays for organophosphorus poisoning detection [1]. The substrate's suitability for both chromogenic and fluorogenic detection modalities allows assay deployment across diverse instrument platforms, from basic spectrophotometers to fluorescence microplate readers [2].

High-Sensitivity Carboxylesterase Characterization in Mammalian Tissues

For research requiring quantification of carboxylesterase activity in liver, lung, or other tissue homogenates, 1-naphthyl acetate offers 3.1× to 4.5× higher specific activity than the alternative substrate p-nitrophenyl acetate, based on direct head-to-head comparison in rabbit liver and lung CbE preparations [1]. This enhanced sensitivity is particularly valuable when working with limited biological samples or when detecting low-abundance esterase isoforms.

Electrochemical Biosensor Development for Cytotoxicity and Viability Testing

1-Naphthyl acetate is a validated substrate for electrochemical biosensors measuring cell viability via nonspecific esterase activity. Evidence demonstrates strong correlation (r = 0.979) with viable cell numbers and IC50 values matching MTT/CFDA-AM gold standard assays within 95% confidence intervals for both 2D and 3D culture formats [1]. Procurement is indicated for sensor development in drug screening, food safety toxicology, and environmental pollutant analysis where regulatory acceptance requires alignment with established viability assays [1].

Ester Prodrug Hydrolysis Modeling Requiring Reduced Substrate Inhibition

For in vitro modeling of ester prodrug hydrolysis kinetics, 1-naphthyl acetate demonstrates superior hydrolytic rate retention at elevated concentrations compared to 2-naphthyl acetate (53% vs. 42% rate retention at 1.2 mM relative to 0.06 mM baseline) [1]. This property makes 1-naphthyl acetate the preferred procurement choice for studies investigating dose-dependent hydrolysis behavior or screening inhibitors where higher substrate concentrations are required to maintain competitive conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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